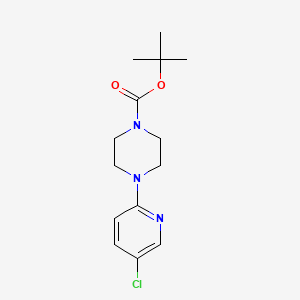

Tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate

Description

Tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate (CAS: 2204040-43-5, molecular formula: C15H22ClN3O2) is a piperazine derivative featuring a tert-butyl carbamate protecting group and a 5-chloropyridin-2-yl substituent. The tert-butyl group enhances solubility in organic solvents and serves as a protective moiety during synthetic processes, while the chloropyridine ring contributes to electronic and steric properties critical for molecular interactions . This compound is frequently utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and receptor ligands.

Properties

IUPAC Name |

tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-5-4-11(15)10-16-12/h4-5,10H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONHLBGBANBNOHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of 5-chloropyridine-2-carboxylic acid with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the pyridine moiety.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

Tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate is widely used in scientific research, including:

Chemistry: As a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: In the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.

Medicine: As a potential lead compound in drug discovery for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of Tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Electronic Comparisons

- Chloropyridine vs. Cyanopyridine: The 5-chloropyridin-2-yl group in the target compound provides moderate electron-withdrawing effects compared to the stronger electron-deficient 3-cyanopyridin-2-yl in compound 5 . This difference influences reactivity in nucleophilic substitution or metal-catalyzed coupling reactions.

- Nitro vs. Methoxy Groups : The nitro substituent in 6-chloro-3-nitropyridin-2-yl () increases electrophilicity but may reduce metabolic stability compared to the methoxypiperidine in tert-butyl 4-(4-(4-methoxypiperidin-1-yl)phenyl)piperazine-1-carboxylate , which improves blood-brain barrier penetration .

Stability and Degradation Profiles

- In contrast, derivatives like 1a and 1b (fluorophenyl-triazolylmethyl oxazolidinones) degrade in simulated gastric fluid due to ester hydrolysis, whereas the tert-butyl-protected target compound likely resists such degradation .

Biological Activity

Tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate is a compound belonging to the piperazine class, which has garnered interest for its potential biological activities. This article presents a comprehensive review of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

This compound is characterized by a piperazine ring substituted with a tert-butyl group and a chloropyridine moiety. The structural formula can be represented as follows:

This compound's unique structure contributes to its interaction with various biological targets.

Antidepressant and Anxiolytic Effects

Research indicates that piperazine derivatives, including those similar to this compound, exhibit significant neuropharmacological activities. For instance, studies have shown that related compounds can modulate serotonergic pathways, leading to anxiolytic and antidepressant-like effects in animal models. Behavioral tests demonstrated that these compounds increased time spent in the center of an open field test (OFT), suggesting reduced anxiety levels. Additionally, the forced swim test (FST) indicated decreased immobility times, further supporting their antidepressant potential .

The mechanism behind the biological activity of these compounds often involves interaction with serotonin receptors, particularly the 5-HT(1A) receptor. This receptor's modulation is crucial for the antidepressant and anxiolytic effects observed in preclinical studies. The involvement of serotonergic pathways suggests that these compounds may serve as valuable candidates for developing new antidepressants .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in neurodegenerative processes. For example, studies on related compounds have shown inhibition of acetylcholinesterase (AChE) and β-secretase, both of which are implicated in Alzheimer’s disease pathology. This inhibition could potentially contribute to neuroprotective effects by preventing amyloid-beta aggregation and reducing oxidative stress in neuronal cells .

Case Studies

Several case studies have explored the efficacy of piperazine derivatives in treating mood disorders and neurodegenerative diseases:

- Study on Behavioral Effects : A study involving mice treated with piperazine derivatives showed significant reductions in anxiety-like behaviors and improvements in depressive symptoms when compared to control groups .

- Neuroprotection Against Amyloid-beta : Another research effort investigated the protective effects of similar compounds against amyloid-beta toxicity in astrocytes. The results indicated a reduction in inflammatory markers and oxidative stress levels, suggesting a potential therapeutic role for these compounds in Alzheimer's disease .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.